(R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid
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Overview
Description
“®-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid” is a compound that is derived from commercially available tert-butyloxycarbonyl-protected amino acids . It is used as a starting material in dipeptide synthesis .
Synthesis Analysis
The compound is prepared by using a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of the compound is C14H19NO4 . The IUPAC name is 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid .Chemical Reactions Analysis
The compound is used in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical and Chemical Properties Analysis
The compound appears as a white powder . It has a molecular weight of 265.31 .Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures : Research by Portilla et al. (2007) demonstrates the potential of similar molecules in forming hydrogen-bonded supramolecular structures, which could have implications in the development of new materials and chemical processes (Portilla et al., 2007).
Asymmetric Synthesis of β-Amino Acid Derivatives : Davies et al. (1997) discuss the use of related compounds in the asymmetric synthesis of unsaturated β-amino acid derivatives, highlighting its potential in creating specific molecular configurations essential in pharmaceuticals and organic chemistry (Davies et al., 1997).
Synthesis of Edeine Analogs : The work of Czajgucki et al. (2003) shows the synthesis of orthogonally protected amino acids, which are valuable for the synthesis of edeine analogs, a group of compounds with potential antibiotic properties (Czajgucki et al., 2003).
Molecular Structure Analysis : Meurs and Koningsveld (1974) analyzed the molecular structure of a similar compound, providing insights into the molecular configurations and properties, crucial for understanding its potential applications (Meurs & Koningsveld, 1974).
Chiroptical Properties of Amino Acid-Derived Polymers : Qu, Sanda, and Masuda (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties and studied their properties, which is significant in the field of polymer chemistry and material science (Qu, Sanda & Masuda, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRPFRUXMOYTDV-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134776-30-9 |
Source
|
Record name | 1134776-30-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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